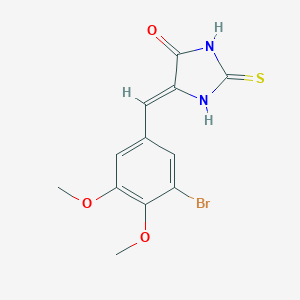![molecular formula C35H32N4O4 B331336 N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B331336.png)
N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is further functionalized with furan and carboxamide groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties may make it useful in materials science, such as in the development of novel polymers or as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The quinoline and furan rings can participate in these interactions, potentially modulating the activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Known for its ability to chelate metal ions and inhibit mitochondrial cytochrome c oxidase.
2,2-Dimethyl-1,3-propanediamine: Used in the synthesis of various organic compounds and coordination complexes.
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): A Schiff base used as a corrosion inhibitor.
Uniqueness
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) is unique due to its combination of quinoline, furan, and carboxamide functionalities. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C35H32N4O4 |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
N-[2,2-dimethyl-3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C35H32N4O4/c1-21-13-15-31(42-21)29-17-25(23-9-5-7-11-27(23)38-29)33(40)36-19-35(3,4)20-37-34(41)26-18-30(32-16-14-22(2)43-32)39-28-12-8-6-10-24(26)28/h5-18H,19-20H2,1-4H3,(H,36,40)(H,37,41) |
InChI-Schlüssel |
USSHMRKMJDEIFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331256.png)

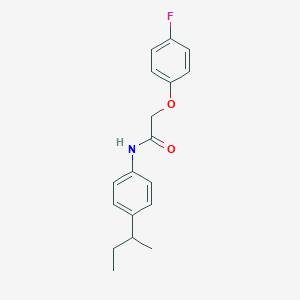
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[[(4-methoxyphenyl)methylamino]methylidene]-5-propylpyrazol-3-one](/img/structure/B331260.png)
![Ethyl 6-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331261.png)
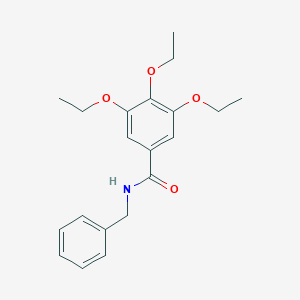
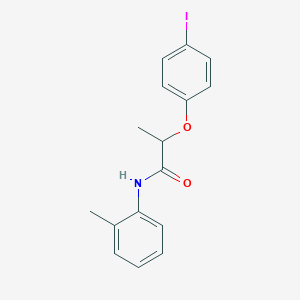
![6-Ethyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331268.png)
![Diisopropyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331269.png)
![4-methoxyphenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B331270.png)
![Methyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331271.png)
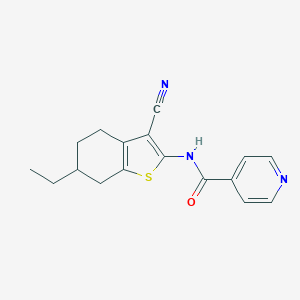
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B331277.png)
